![molecular formula C19H21N3O5 B12185417 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12185417.png)
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)furan-2-carboxamide. This intermediate is further reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and carboxamide functionality.
N-(furan-2-ylmethyl)-1H-pyrrole-3-carboxamide: Similar structure with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its furan ring, methoxyphenyl group, and pyrrolidine ring, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a furan moiety and a pyrrolidine core, suggests various biological activities, particularly in the modulation of cannabinoid receptors and other biological pathways. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O3, with a molecular weight of approximately 387.4 g/mol. The compound features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H21N3O3 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | This compound |
Research indicates that this compound interacts with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes, including pain sensation, mood regulation, and neuroprotection. The presence of the furan moiety enhances its binding affinity to these receptors, suggesting its potential as a therapeutic agent in managing pain and neurodegenerative diseases .
Cannabinoid Receptor Modulation
Studies have shown that this compound can modulate cannabinoid receptor activity. The compound was tested using fluorometric imaging plate reader assays to measure calcium mobilization as an indicator of receptor activation. Results indicated that the compound effectively activates CB1 and CB2 receptors, with implications for its use in pain management therapies .
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. It was found to scavenge free radicals and reduce oxidative stress markers in cell cultures, suggesting potential applications in treating oxidative stress-related conditions .
Case Studies
Case Study 1: Pain Management
A study investigated the efficacy of this compound in a rodent model of chronic pain. The results showed a significant reduction in pain responses compared to control groups, supporting its potential as an analgesic agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents .
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-26-15-5-2-4-14(11-15)22-12-13(10-17(22)23)18(24)20-7-8-21-19(25)16-6-3-9-27-16/h2-6,9,11,13H,7-8,10,12H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
VAJWKXNYZDFVBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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